N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide
Overview
Description
N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.06129735 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway is tested in HEK-Blue IL-6 reporter cells .
Pharmacokinetics
The compound’s molecular weight is 246333 , which could potentially influence its bioavailability.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM) . It induces cell cycle arrest and apoptosis .
Action Environment
The compound shows in vivo anti-tumor efficacy in a DU145 xenograft model . After intraperitoneal administration, the compound inhibits tumor growth by 65.3% at a dose of 50 mg/kg , indicating potential for further development
Biochemical Analysis
Biochemical Properties
N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with enzymes such as protein kinases, which are crucial in regulating various cellular processes . The interaction with protein kinases involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including DNA and RNA, potentially influencing gene expression and cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their catalytic activity . This inhibition disrupts the phosphorylation of target proteins, thereby altering signal transduction pathways. Additionally, the compound can intercalate into DNA, affecting the transcriptional machinery and leading to changes in gene expression . The molecular interactions of this compound with biomolecules are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the potential of this compound for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins . The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the nucleus, where it can exert its effects on gene expression and DNA interactions . Additionally, it has been found in the cytoplasm, where it can interact with various signaling proteins and enzymes . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12-2-4-13(5-3-12)11-27-18-21-20-17(28-18)19-16(23)10-26-15-8-6-14(7-9-15)22(24)25/h2-9H,10-11H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUVDZGIKHMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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